GABAA Receptor Subtype-Selective Negative Allosteric Modulation: IC₅₀ Comparison Across α1β1γ2 and α4β3γ2 Subunits
Cholesta-3,5-dien-7-one functions as a negative allosteric modulator of GABAA receptors with subtype-selective potency. In HEK cells expressing recombinant GABAA receptors, it reduces GABA-induced currents with IC₅₀ values of 1.5 µM for α1β1γ2-containing receptors and 1.0 µM for α4β3γ2-containing receptors . This represents a 1.5-fold selectivity for α4β3γ2 over α1β1γ2 subunits. At a concentration of 500 nM, the compound reduces GABA-induced depolarization in isolated mouse dorsal root ganglion (DRG) neurons across multiple nociceptor subtypes including peptidergic and non-peptidergic nociceptors, C-LTMRs, and cold thermosensors . While direct head-to-head IC₅₀ data for other oxysterols against these specific receptor subtypes are not available from a single comparative study, class-level inference indicates that structurally related oxysterols such as 7-ketocholesterol and 7α-hydroxycholesterol have not been reported to exhibit this specific GABAA receptor modulatory profile .
| Evidence Dimension | GABAA receptor negative allosteric modulation potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 µM (α1β1γ2); IC₅₀ = 1.0 µM (α4β3γ2) |
| Comparator Or Baseline | Class of oxysterols (e.g., 7-ketocholesterol, 7α-hydroxycholesterol) – no reported GABAA modulatory activity at comparable potency |
| Quantified Difference | 1.5-fold selectivity for α4β3γ2 vs α1β1γ2; comparator class lacks reported GABAA modulation |
| Conditions | HEK cells expressing recombinant α1β1γ2 or α4β3γ2 subunit-containing GABAA receptors; GABA-induced current reduction assay |
Why This Matters
The subtype-selective modulation of GABAA receptors by cholesta-3,5-dien-7-one is not a class-wide property of oxysterols, making this compound the required selection for research programs investigating oxysterol-GABAA interactions or screening for neuroactive steroid mimetics.
